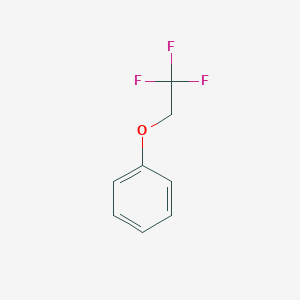

(2,2,2-Trifluoroethoxy)benzene

Übersicht

Beschreibung

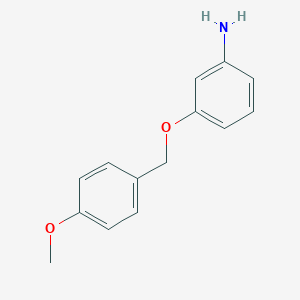

“(2,2,2-Trifluoroethoxy)benzene” is a chemical compound with the molecular formula C8H7F3O . It is used in various chemical reactions and has a molecular weight of 176.14 .

Synthesis Analysis

The synthesis of “(2,2,2-Trifluoroethoxy)benzene” and related compounds has been described in several patents . The process typically involves reacting paradibromobenzene or para-dihydroxybenzene with a compound of formula CF3CH2O-A, where A is -SO2CF3 or an alkali metal .Molecular Structure Analysis

The molecular structure of “(2,2,2-Trifluoroethoxy)benzene” can be represented by the InChI code 1S/C8H7F3O/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 .Chemical Reactions Analysis

“(2,2,2-Trifluoroethoxy)benzene” has been used in various chemical reactions. For example, it has been reacted with excess lithium dialkylamides to afford the difluorovinyl ether .Wissenschaftliche Forschungsanwendungen

Catalysis and Electrophilic Reactions

(2,2,2-Trifluoroethoxy)benzene and related compounds have been studied for their catalytic activities, particularly in electrophilic aromatic chlorination and haloperoxidation. For instance, polyfluorinated alcohols like 2,2,2-trifluoroethanol have been demonstrated to enable haloperoxidase type activity and oxychlorination of arenes (benzene and its derivatives) without a metal catalyst. This indicates a significant enhancement in catalysis for less reactive arenes and oxidation of chloride at lower proton concentrations (Ben-Daniel et al., 2003).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, which includes the formation of fluoroalkoxy benzenes, is another area of application. A majority of these synthetic routes involve the reaction of electrophilic haloalkyl fluorides with nucleophilic phenol derivatives. This process is significant due to the wide range of applications of fluorinated compounds in industries such as polymers, blood substitutes, pharmaceuticals, and pesticides (Gupton et al., 1982, 1983).

Permeation and Sorption Properties

Research has also been conducted on the permeation and sorption properties of benzene, cyclohexane, and n-hexane vapors in poly[bis(2,2,2-trifluoroethoxy)phosphazene] (PTFEP) membranes. This study provides insights into the permeability, solubility, and diffusivity of these compounds in PTFEP membranes, which has implications for applications in materials science and engineering (Sun et al., 2006).

Activation and Functionalization of Benzene

There has been investigation into the catalytic activation and functionalization of the C–H bond in benzene. For example, the use of palladium catalysts and dioxygen in CO2-expanded trifluoroacetic acid has shown an improvement in catalytic efficiency, which is important for chemical synthesis and industrial applications (Liang et al., 2010).

Supramolecular Chemistry and Polymer Processing

Benzene derivatives like benzene-1,3,5-tricarboxamide, which can include 2,2,2-trifluoroethoxy substituents, are important in supramolecular chemistry and polymer processing. These compounds have applications in nanotechnology, biomedical applications, and as building blocks for complex molecular structures (Cantekin et al., 2012).

Electropolymerization and Ion Exchange

Another application is in the field of electropolymerization and ion exchange characteristics of polymer films. The electropolymerization of benzene in specific ionic liquids and the subsequent analysis of polymer films can lead to the development of novel materials with specific electrical properties (Schneider et al., 2005).

Wirkmechanismus

Target of Action

A related compound, 2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives, has been studied as an inhibitor of aurka and vegfr-2 . These proteins play crucial roles in cell division and angiogenesis, respectively.

Mode of Action

It’s known that the compound can undergo reactions with lithium dialkylamides to form difluorovinyl ether . This suggests that (2,2,2-Trifluoroethoxy)benzene can participate in chemical reactions that lead to the formation of new compounds with potential biological activity.

Result of Action

It’s known that the compound can participate in chemical reactions to form new compounds , which could potentially have various biological effects.

Action Environment

It’s known that the compound can react with lithium dialkylamides , suggesting that its reactivity could potentially be influenced by factors such as temperature and the presence of other chemicals.

Safety and Hazards

Zukünftige Richtungen

The future research directions for “(2,2,2-Trifluoroethoxy)benzene” could involve exploring its potential uses in new chemical reactions and studying its properties in more detail. Additionally, efforts could be made to improve the synthesis process to make it more efficient and environmentally friendly .

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWASTQSJSBGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495123 | |

| Record name | (2,2,2-Trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2,2-Trifluoroethoxy)benzene | |

CAS RN |

17351-95-0 | |

| Record name | (2,2,2-Trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2,2-trifluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (2,2,2-trifluoroethoxy)benzene derivatives suitable for use in lithium-ion batteries?

A1: Research has shown that 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene (ANL-C46), a (2,2,2-trifluoroethoxy)benzene derivative, exhibits properties desirable for a redox shuttle. These include a high redox potential of 4.25 V [1], suitable for high-energy-density positive electrodes like LiCoO2 and Li[Ni1/3Mn1/3Co1/3]O2 [1]. Furthermore, fluorine substitutions within the molecule contribute to both a higher redox potential and enhanced stability compared to non-fluorinated analogs [2]. This stability is crucial for prolonged overcharge protection and efficient cell balancing in lithium-ion battery packs [1].

Q2: How does the incorporation of fluorine impact the performance of (2,2,2-trifluoroethoxy)benzene as a redox shuttle?

A2: Fluorination plays a crucial role in enhancing the performance of (2,2,2-trifluoroethoxy)benzene derivatives as redox shuttles. Density Functional Theory (DFT) calculations suggest that the introduction of fluorine substitutions, while elevating the redox potential, also suppresses the decomposition reactions of the charged redox molecules [2]. This leads to significantly improved stability and cyclability. For example, ANL-C46 demonstrates a 1.6-fold increase in stability and a 4-fold improvement in cyclability compared to its non-fluorinated counterpart [2].

Q3: Beyond ANL-C46, are there other applications for (2,2,2-trifluoroethoxy)benzene derivatives?

A3: Yes, research indicates that 2,5-bis(2,2,2-trifluoroethoxy)acetophenone, another (2,2,2-trifluoroethoxy)benzene derivative, serves as a valuable intermediate in synthesizing 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide [3]. This particular benzamide derivative is recognized as an antiarrhythmic medication [3], highlighting the potential of (2,2,2-trifluoroethoxy)benzene derivatives in pharmaceutical applications.

Q4: What are the future implications of using (2,2,2-trifluoroethoxy)benzene derivatives in lithium-ion batteries?

A4: The development of (2,2,2-trifluoroethoxy)benzene derivatives like ANL-C46 presents a promising avenue for advancing lithium-ion battery technology. Their high redox potential and enhanced stability, attributed to strategic fluorination, position them as ideal candidates for next-generation batteries requiring high energy densities and prolonged lifespans. This research contributes significantly to overcoming existing limitations in battery performance and paves the way for broader applications in electric vehicles and renewable energy storage.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B174803.png)

![5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B174817.png)